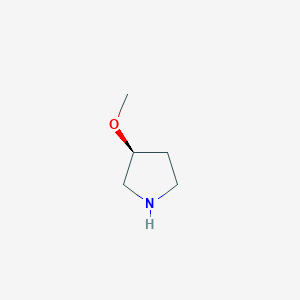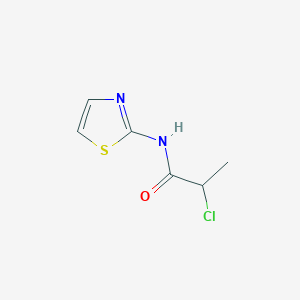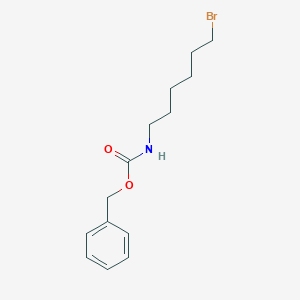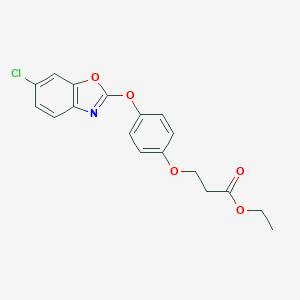![molecular formula C7H5NO2 B038324 フ��ロ[3,2-c]ピリジン-3(2H)-オン CAS No. 119293-04-8](/img/structure/B38324.png)
フ��ロ[3,2-c]ピリジン-3(2H)-オン
概要
説明
Furo[3,2-c]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is also known as quinoline-2,4-dione and is a fused pyridine derivative with a lactam ring. It is a versatile molecule that has been synthesized by various methods and has shown promising results in scientific research.
科学的研究の応用
光力学アブレーションによる細菌の除去
フ��ロ[3,2-c]ピリジン-3(2H)-オンは、LIQ-TFと呼ばれるAIE活性光増感剤の構築に使用されてきた . この光増感剤は、高い量子収率で近赤外発光を示し、高い1O2および˙OH生成効率を示す . これは、in vitroおよびin vivoでグラム陽性菌の特異的イメージングと光力学アブレーションに使用できる . これは、多剤耐性菌と闘うための大きな可能性を示している .
ピリジン誘導体の合成
フ��ロ[3,2-c]ピリジン-3(2H)-オンは、ピリジンまたはピリジノピラゾールの2-アミノまたは2-ヒドラジノ誘導体の合成に使用できる . これは、2-クロロ-3-シアノ-4-メトキシ-6-メチルピリジンのアミノ化またはヒドラジノ化によって達成される . これらの誘導体の酸加水分解は、4-アミノ-1H-フ��ロ[3,4-c]ピリジンまたはピラゾロ[3,4-b]ピリジンの形成を伴うヘテロ環化をもたらす .
アリールアミノ誘導体の合成
この化合物は、4-クロロ-6-メチル-1H-フ��ロ[3,4-c]ピリジンから4-アリールアミノ-1H-フ��ロ[3,4-c]ピリジンの合成にも使用できる . これは、この化合物の可能な誘導体と用途の範囲を拡大する .
有機発光ダイオード(OLED)
高性能有機発光ダイオードのために、フ��ロ[3,2-c]ピリジンベースのイリジウム錯体が開発された <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
作用機序
Target of Action
Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .
Mode of Action
The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by Furo[3,2-c]pyridin-3(2H)-one involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .
Result of Action
The result of the action of Furo[3,2-c]pyridin-3(2H)-one is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .
Action Environment
The action of Furo[3,2-c]pyridin-3(2H)-one can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria
Cellular Effects
Furo[3,2-c]pyridin-3(2H)-one has shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria This indicates that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
furo[3,2-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMUBDULVFFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557281 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119293-04-8 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

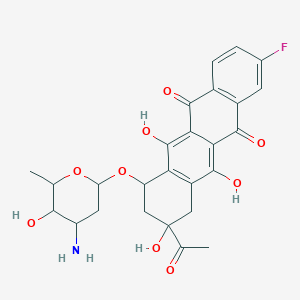


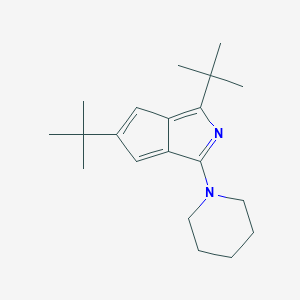
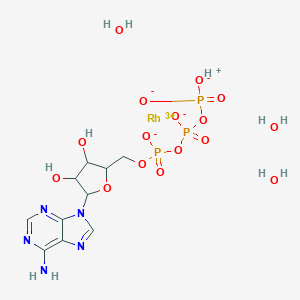
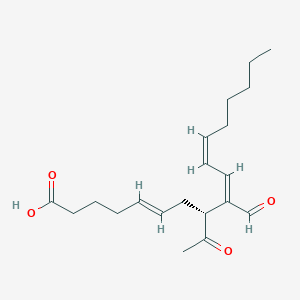
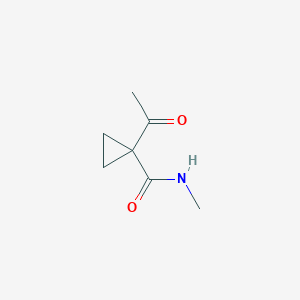
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)

